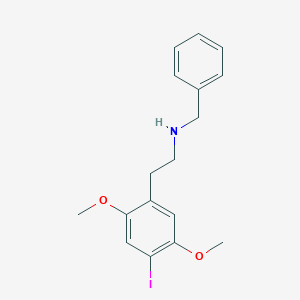
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is a synthetic compound belonging to the phenethylamine class. It is known for its potent hallucinogenic properties and is often used in scientific research to study the effects of serotonin receptor agonists. This compound is structurally related to other phenethylamines, such as mescaline, and has been used as a “legal high” due to its psychoactive effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine typically involves the iodination of 2,5-dimethoxyphenethylamine followed by benzylation. The reaction conditions often include the use of iodine and anhydrous potassium carbonate, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a novel psychoactive substance. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in a less potent derivative.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, which may have different pharmacological properties compared to the parent compound.
Applications De Recherche Scientifique
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is primarily used in scientific research to study the effects of serotonin receptor agonists. It has applications in:
Chemistry: Used to understand the reactivity and synthesis of phenethylamine derivatives.
Biology: Studied for its effects on serotonin receptors and its potential as a tool to investigate neurotransmitter pathways.
Medicine: Explored for its potential therapeutic effects and its role in understanding hallucinogenic mechanisms.
Mécanisme D'action
The compound exerts its effects primarily through agonism of the serotonin 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The molecular targets include various serotonin receptors, and the pathways involved are related to the modulation of serotonin levels in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-iodophenethylamine (2C-I): A closely related compound with similar hallucinogenic effects.
Mescaline: A naturally occurring hallucinogen with a similar structure but different pharmacological profile.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another phenethylamine derivative with psychoactive properties.
Uniqueness
N-Benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine is unique due to its high potency and specific interaction with the 5-HT2A receptor. Its benzyl group enhances its binding affinity, making it more potent than other similar compounds.
Propriétés
Numéro CAS |
919797-18-5 |
|---|---|
Formule moléculaire |
C17H20INO2 |
Poids moléculaire |
397.25 g/mol |
Nom IUPAC |
N-benzyl-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H20INO2/c1-20-16-11-15(18)17(21-2)10-14(16)8-9-19-12-13-6-4-3-5-7-13/h3-7,10-11,19H,8-9,12H2,1-2H3 |
Clé InChI |
BRJJBCNYRXTWCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
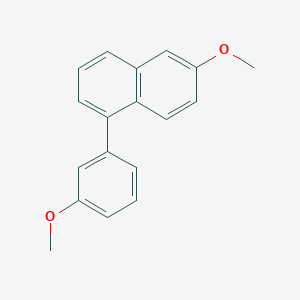
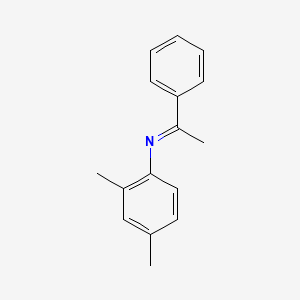
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)
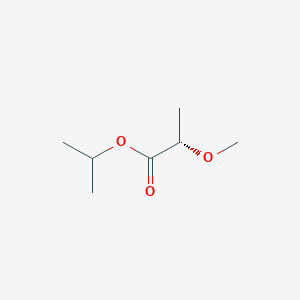
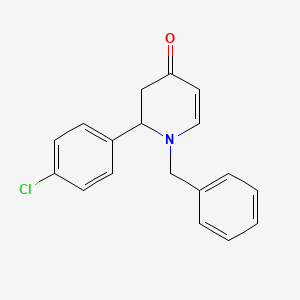

![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)



![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
